molecular formula C12H17ClN6 B1451977 4-chloro-5-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine CAS No. 1174886-12-4

4-chloro-5-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B1451977
CAS No.: 1174886-12-4
M. Wt: 280.76 g/mol
InChI Key: SOLXOVBEVOPTRG-UHFFFAOYSA-N
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Description

The compound “4-chloro-5-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine” is a complex organic molecule that contains several heterocyclic rings, including a 1,2,4-triazole and a pyrazole . These types of compounds are often used in medicinal chemistry due to their versatile properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing 1,2,4-triazole and pyrazole rings are known to participate in a variety of chemical reactions. For example, they can act as nucleophiles in reactions with electrophiles .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Compounds related to 4-chloro-5-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine have been synthesized and studied for their antimicrobial activities. These compounds showed promising results against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Hassan, 2013).

Analgesic Properties

  • Research has focused on synthesizing derivatives with potential analgesic properties. Studies have explored the structure-activity relationship of these compounds, providing insights into their efficacy as analgesics (Demchenko et al., 2018).

Chemical Synthesis and Structural Analysis

  • The chemical synthesis and structural elucidation of compounds in this class have been a subject of study. Research includes the synthesis of various derivatives and their characterization using spectroscopic methods, contributing to the understanding of their chemical properties and potential applications (Ege et al., 1983).

Herbicidal Activities

  • Some derivatives have been designed and tested for their herbicidal activities. These studies help in identifying potential agrochemical applications of these compounds (Wang et al., 2006).

Antimicrobial Potential

  • The compounds have shown significant antimicrobial potential. Some derivatives exhibited activity against strains like S. aureus and C. albicans, suggesting their potential use in developing new antimicrobial drugs (Demchenko et al., 2021).

Drug Design and Biological Evaluation

  • These compounds have been used in drug design, with several derivatives synthesized and evaluated for their biological activities. This research contributes to the development of new therapeutics based on these chemical structures (Nayak & Poojary, 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Compounds containing 1,2,4-triazole and pyrazole rings have been found to have a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Future Directions

Compounds containing 1,2,4-triazole and pyrazole rings are a focus of ongoing research due to their versatile properties and potential biological activities. Future research may explore new synthetic methods, novel derivatives, and potential applications in medicine .

Properties

IUPAC Name

4-chloro-5-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN6/c1-8-11(13)12(14)17-19(8)7-10-16-15-9-5-3-2-4-6-18(9)10/h2-7H2,1H3,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLXOVBEVOPTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=NN=C3N2CCCCC3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-5-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine
Reactant of Route 2
4-chloro-5-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine
Reactant of Route 3
4-chloro-5-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine
Reactant of Route 4
4-chloro-5-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine
Reactant of Route 5
4-chloro-5-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine
Reactant of Route 6
4-chloro-5-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine

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